Cas no 7242-04-8 ([(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate)
![[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate structure](https://de.kuujia.com/scimg/cas/7242-04-8x500.png)
7242-04-8 structure
Produktname:[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pengitoxin
- Pengitoxin [INN]; Gitoxin pentaacetate; Pentaacetylgitoxin; Carnacid-cor; Cordoval; Pengitossina; Pengitossina [DCIT]; Pengitoxina; Pengitoxina [INN-Spanish]; Pengitoxine; Pengitoxine [INN-French]; Pengitoxinum; Pengitoxinum [INN-Latin]; Penta-O-acetylgitoxin; Pentagit; 16-(acetyloxy)-3-{[3,4-di-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(
- [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-me
- [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
-
- Inchi: 1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26?,33-,34+,35+,36-,37+,38+,39+,40+,42+,43+,44+,45+,46-,47-,48-,49+,50-,51+/m1/s1
- InChI-Schlüssel: JDYLJSDIEBHXPO-OPPFCKELSA-N
- Lächelt: O[C@]12C[C@@H]([C@H](C3=CC(=O)OC3)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H](C(C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 990.48243013g/mol
- Monoisotopenmasse: 990.48243013g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 19
- Schwere Atomanzahl: 70
- Anzahl drehbarer Bindungen: 17
- Komplexität: 2030
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 20
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 233
- XLogP3: 3.9
Experimentelle Eigenschaften
- Dichte: 1.1187 (rough estimate)
- Schmelzpunkt: 151-155°
- Siedepunkt: 742.94°C (rough estimate)
- Brechungsindex: 1.6500 (estimate)
- Spezifische Rotation: D20 +14.0 ±1.5° (c = 1.6 in pyridine)
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Sicherheitsinformationen
- Toxizität:LD50 in mice (mg/kg): 6.4 i.p.; in rats (mg/kg): 21.0 i.v. (Foerster)
[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Verwandte Literatur
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Cardenolide und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidlactone Cardenolide und Derivate
7242-04-8 ([(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate) Verwandte Produkte
- 1152643-27-0(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde)
- 1448048-26-7(N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 892062-60-1(ethyl 2-2-(benzenesulfonyl)acetamido-4,5-dimethylthiophene-3-carboxylate)
- 1805265-25-1(5-Amino-3-bromo-2-(trifluoromethoxy)benzyl bromide)
- 823222-03-3(2-Bromo-5-(trifluoromethyl)isonicotinic acid)
- 325732-19-2(3-Amino-4-chloro-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide)
- 2097883-29-7(N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 2034207-35-5(4-(pyrrolidine-1-sulfonyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide)
- 1489536-38-0(3-Chloro-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid)
- 312619-27-5(Propanoic acid,2-hydroxy-, zinc salt, hydrate (2:1:1))
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
